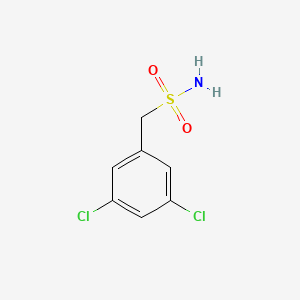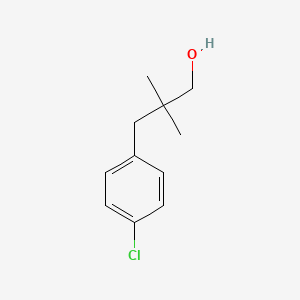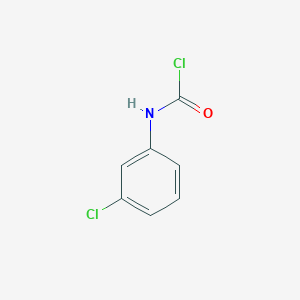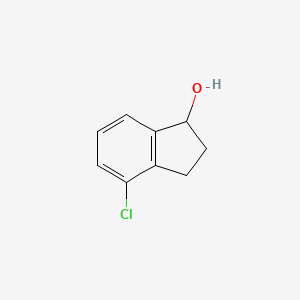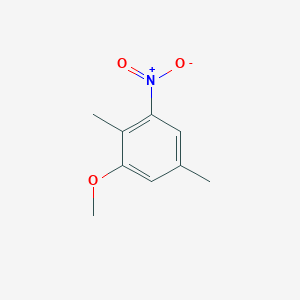
1-Methoxy-2,5-dimethyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H11NO3. It is a derivative of nitrobenzene, characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Methoxy-2,5-dimethyl-3-nitrobenzene typically involves nitration of 1-methoxy-2,5-dimethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
1-Methoxy-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Product: 1-Methoxy-2,5-dimethyl-3-aminobenzene
-
Electrophilic Aromatic Substitution: : The compound can undergo substitution reactions where the nitro group directs incoming electrophiles to the meta position relative to itself.
Reagents: Halogens (e.g., bromine), Friedel-Crafts acylation reagents
Conditions: Presence of a Lewis acid catalyst (e.g., AlCl3)
-
Oxidation: : The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Product: 1-Methoxy-2,5-dicarboxy-3-nitrobenzene
Scientific Research Applications
1-Methoxy-2,5-dimethyl-3-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of nitroaromatic compounds’ effects on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,5-dimethyl-3-nitrobenzene in chemical reactions involves the electron-withdrawing nature of the nitro group, which influences the reactivity of the benzene ring. The nitro group deactivates the ring towards electrophilic aromatic substitution, directing electrophiles to the meta position. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1-Methoxy-2,5-dimethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:
1-Methoxy-3-nitrobenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
2,4-Dimethyl-1-nitrobenzene: The absence of the methoxy group changes the compound’s solubility and reactivity.
1-Methoxy-4-nitrobenzene: The nitro group is positioned para to the methoxy group, leading to different substitution patterns and reactivity.
The presence of both methoxy and methyl groups in this compound makes it unique in terms of its electronic effects and steric hindrance, influencing its behavior in various chemical reactions.
Properties
IUPAC Name |
1-methoxy-2,5-dimethyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRGXSPBQNIGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609311 |
Source


|
| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-07-3 |
Source


|
| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



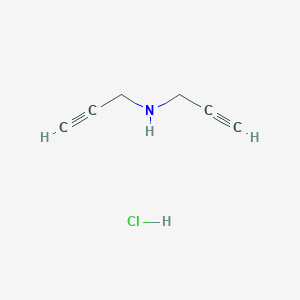
![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)



acetic acid](/img/structure/B1357823.png)
